![molecular formula C7H5ClINO B8082710 4-Chloro-2-iodobenzamide](/img/structure/B8082710.png)
4-Chloro-2-iodobenzamide
Overview
Description
4-Chloro-2-iodobenzamide is a useful research compound. Its molecular formula is C7H5ClINO and its molecular weight is 281.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering : Studies have shown that 4-Chloro-2-iodobenzamide, along with similar compounds, can be used in crystal engineering. This involves creating molecular tapes via strong hydrogen bonds and weak interactions, which are significant for crystal design and structural insulation in crystal structures (Saha, Nangia, & Jaskólski, 2005).
Medical Imaging with SPECT : Iodobenzamide derivatives have been used in single-photon emission tomography (SPECT) imaging, particularly for identifying CNS D-2 dopamine receptors in humans. This application is significant in neuroscience and medical diagnostics (Kung et al., 1990).
Halogen Bonding in Molecular Crystals : Research on this compound and related compounds indicates that halogen bonding, particularly involving chlorine and bromine atoms, plays a crucial role in the structural determination of molecular crystals. These findings are essential for understanding intermolecular interactions in crystallography (Pigge, Vangala, & Swenson, 2006).
Radiosynthesis for Melanoma Imaging : A study focused on the radiosynthesis of N-(4-dipropylaminobutyl)-4-iodobenzamide, an imaging agent for metastatic melanoma, highlights the importance of this compound derivatives in developing novel radiopharmaceuticals (Moreau et al., 1998).
Charge Density Analysis in Molecular Crystals : The charge density distribution in compounds similar to this compound has been studied, providing insights into intermolecular interactions and the polarizability of atoms within the crystal structure. This research is significant for the design and synthesis of new molecular materials (Hathwar & Row, 2011).
Synthesis and Evaluation for Melanoma Imaging : The synthesis and evaluation of various iodobenzamide derivatives, including this compound, have been conducted to determine their suitability as melanoma imaging agents. This research contributes to the development of improved diagnostic tools for cancer detection (Moins et al., 2001).
properties
IUPAC Name |
4-chloro-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDXLWHCHAJDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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